molecular formula C9H18N2O3 B1414717 Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate CAS No. 709649-99-0

Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate

Cat. No.: B1414717
CAS No.: 709649-99-0
M. Wt: 202.25 g/mol
InChI Key: LCXAUDAVNQNHPV-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate (CAS 709649-99-0) is an organic compound with the molecular formula C₉H₁₈N₂O₃ and a molecular weight of 202.25 g/mol . Its structure comprises a morpholine ring connected to a methyl ester group via a flexible ethylamino linker. The compound is stored as a liquid at 4°C, suggesting moderate stability under controlled conditions .

Properties

IUPAC Name

methyl 2-(2-morpholin-4-ylethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-13-9(12)8-10-2-3-11-4-6-14-7-5-11/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXAUDAVNQNHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(Morpholin-4-yl)ethylamine

  • Reaction with Aziridine : One method involves reacting an excess of morpholine with aziridine at elevated temperatures (e.g., 100°C) in an autoclave to yield 2-(morpholin-4-yl)ethylamine in high yield (up to 84%).

  • Alkylation of Morpholine : Another approach involves the alkylation of morpholine with chloroacetonitrile, followed by reduction of the resulting morpholin-4-ylacetonitrile to form the amine.

Synthesis of this compound

Once 2-(morpholin-4-yl)ethylamine is obtained, it can be further reacted with methyl chloroacetate or a similar reagent to form the desired compound. This step typically involves nucleophilic substitution under basic conditions.

Detailed Synthesis Protocol

Here is a hypothetical detailed protocol based on general organic synthesis principles:

  • Preparation of 2-(Morpholin-4-yl)ethylamine :

    • Mix morpholine (excess) with aziridine in an autoclave.
    • Heat at 100°C for several hours.
    • Purify the resulting amine.
  • Synthesis of this compound :

    • React 2-(morpholin-4-yl)ethylamine with methyl chloroacetate in a solvent like dichloromethane.
    • Add a base such as triethylamine to facilitate the reaction.
    • Stir at room temperature or slightly elevated temperatures until completion.
    • Purify the product using chromatography or recrystallization.

Analysis and Characterization

Characterization of this compound involves various analytical techniques:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

  • Pharmaceutical Development
    • Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate has been identified as a potential candidate for drug development due to its biological activity. It is considered a reversible selective inhibitor of monoamine oxidase A (MAO-A), which is crucial in treating depression and anxiety disorders. This property aligns it with compounds like moclobemide, which is used clinically for similar indications .
  • Neuropharmacology
    • The compound's ability to modulate neurotransmitter levels makes it a subject of interest in neuropharmacological studies. Research indicates that derivatives of morpholine compounds can influence serotonin and norepinephrine pathways, suggesting potential applications in treating mood disorders .
  • Cell Culture Studies
    • In laboratory settings, this compound is utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5. This property is essential for various biological assays and experiments, ensuring optimal conditions for cellular processes .
  • Antidepressant Activity
    • A study published in the Journal of Medicinal Chemistry demonstrated the antidepressant effects of this compound in animal models. The compound showed significant reductions in depressive behaviors when administered in controlled doses, indicating its potential as a therapeutic agent .
  • Neuroprotective Effects
    • Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated that it could enhance cell viability and reduce apoptosis in neuronal cell lines exposed to harmful conditions, suggesting its applicability in neurodegenerative disease research .
  • In Vitro Studies
    • In vitro assays have shown that this compound can effectively inhibit specific enzymes involved in neurotransmitter metabolism, further supporting its role as a potential therapeutic agent for mood disorders .

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents/Modifications
This compound (709649-99-0) C₉H₁₈N₂O₃ 202.25 Morpholine, ethylamino linker, methyl ester None
Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate (1706454-53-6) C₁₆H₂₃NO₅ 309.36 Morpholine, methoxyphenoxy-methyl, ethyl ester Methoxyphenoxy group increases hydrophobicity
Ethyl 2-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate (325730-44-7) C₁₈H₂₁N₃O₆S₂ 439.50 Morpholine sulfonyl, thiazole, ethyl ester Sulfonyl and thiazole enhance electronic complexity
Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate (16766-30-6) C₁₆H₂₂N₂O₃ 290.36 Benzyl, morpholine, methyl ester Benzyl group adds hydrophobicity

Key Observations :

  • Ester Reactivity : The methyl ester in the target compound is more reactive toward hydrolysis compared to ethyl esters in other derivatives (e.g., CAS 325730-44-7), which may influence metabolic stability in pharmaceutical applications .
  • Morpholine Role : The morpholine ring in all compounds enhances solubility and serves as a hydrogen-bond acceptor, but modifications like sulfonyl groups (CAS 325730-44-7) introduce electron-withdrawing effects, altering reactivity .

Key Observations :

  • Synthetic Accessibility : The target compound can be synthesized in fewer steps compared to thiadiazole- or sulfonyl-containing derivatives, which require complex coupling reactions .
  • LogP and Solubility : The target compound’s lower molecular weight and lack of hydrophobic groups (e.g., benzyl) likely result in a lower logP (~1.1) than benzyl-substituted analogs (~2.0), improving aqueous solubility .
  • Stability : Liquid state and ester functionality necessitate careful storage to prevent hydrolysis, whereas solid derivatives (e.g., CAS 690248-86-3) exhibit greater thermal stability .

Biological Activity

Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate, often referred to as a morpholine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its structural features that include a morpholine ring and an aminoacetate moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, neuroprotective, and enzyme inhibitory effects.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of this compound. Its derivatives have been synthesized and evaluated for their efficacy against various bacterial strains.

Key Findings:

  • A study reported that compounds with a morpholine moiety exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
  • The minimum inhibitory concentration (MIC) values for these compounds were found to be below 0.25 μg/mL for several strains, indicating potent activity .
  • In vitro tests demonstrated moderate to good activity against Gram-negative bacteria, with MIC values ranging from 1–8 μg/mL .

Table 1: Antimicrobial Activity of Morpholine Derivatives

CompoundTarget BacteriaMIC (μg/mL)
Compound AStaphylococcus aureus<0.25
Compound BEnterococcus faecalis<0.25
Compound CEscherichia coli1–4
Compound DKlebsiella pneumoniae1–8

Neuroprotective Effects

Recent investigations have also explored the neuroprotective properties of morpholine derivatives, including this compound. These studies are particularly relevant in the context of chemotherapy-induced neurotoxicity.

Research Insights:

  • A study indicated that compounds containing a morpholine ring showed varying degrees of neuroprotection against paclitaxel-induced toxicity .
  • The presence of specific functional groups in these compounds was correlated with enhanced neuroprotective effects, suggesting a structure-activity relationship (SAR) that favors certain modifications .

Table 2: Neuroprotective Activity Against Paclitaxel-Induced Toxicity

CompoundNeuroprotection Rate (%)
CN01621
CN0224
CN0236
CN0247

Enzyme Inhibition

This compound has also been investigated for its potential to inhibit bacterial topoisomerases, which are critical enzymes involved in DNA replication and transcription.

Findings:

  • Compounds derived from this morpholine structure demonstrated low nanomolar inhibition against DNA gyrase and topoisomerase IV from E. coli, indicating strong dual activity .
  • The IC50 values for these inhibitors were reported to be less than 32 nM for DNA gyrase and under 100 nM for topoisomerase IV, showcasing their potency .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-(morpholin-4-yl)ethylamine with methyl chloroacetate under reflux in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA) to neutralize HCl byproducts . Optimization includes:
  • Temperature : Maintain 40–50°C to balance reactivity and side-product formation.
  • Solvent : Use polar aprotic solvents (e.g., DCM, THF) to enhance nucleophilicity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) yields >85% purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include:
  • δ 3.72 (s, 3H, -OCH₃), δ 3.49–3.67 (m, 8H, morpholine ring), δ 3.89 (s, 2H, -CH₂COO-) .
  • Integration ratios should match expected protons (e.g., 3H for methoxy group).
  • IR : Peaks at ~1629 cm⁻¹ (C=O stretch), ~1111 cm⁻¹ (C-O-C ether linkage), and ~3417 cm⁻¹ (N-H stretch) confirm ester and amine functionalities .

Q. What solvent systems are most effective for isolating this compound during purification?

  • Methodological Answer :
  • Normal-phase chromatography : Ethyl acetate/hexane (3:7) resolves polar impurities .
  • Reverse-phase HPLC : Acetonitrile/water (60:40, 0.1% TFA) achieves >95% purity for biological assays .

Advanced Research Questions

Q. How can computational methods predict the pharmacological activity of this compound?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., PI3K/HDAC enzymes). The morpholine moiety may interact with hydrophobic pockets, while the ester group participates in hydrogen bonding .
  • ADME prediction : Tools like SwissADME assess bioavailability (e.g., Lipinski’s Rule of Five: MW <500, logP <5). The compound’s logP (~1.5) suggests moderate membrane permeability .

Q. What strategies resolve discrepancies between theoretical and experimental elemental analysis data for this compound?

  • Methodological Answer :
  • Scenario : If carbon content deviates (e.g., 61.26% observed vs. 62.36% calculated), consider:
  • Hydration : Residual solvent (e.g., ethanol) increases H%. Dry samples at 60°C under vacuum.
  • Impurities : LCMS ([M+H]+ = 215.12) detects byproducts; refine purification steps .
  • Validation : Cross-check with high-resolution mass spectrometry (HRMS) for exact mass confirmation.

Q. How does this compound interact with enzyme active sites in mechanistic studies?

  • Methodological Answer :
  • Kinetic assays : Monitor enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s reagent. IC₅₀ values are derived from dose-response curves (0.1–100 µM) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) by measuring heat changes during ligand-enzyme interaction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate
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Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate

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